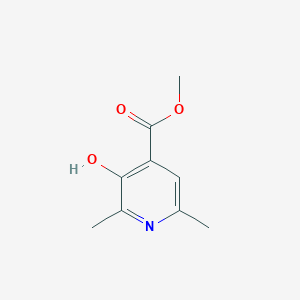
Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with hydroxyl, methyl, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate typically involves the reaction of 2,6-dimethylpyridine with appropriate reagents to introduce the hydroxyl and carboxylate groups. One common method involves the hydroxylation of 2,6-dimethylpyridine followed by esterification to form the methyl ester. The reaction conditions often include the use of oxidizing agents and acidic or basic catalysts to facilitate the hydroxylation and esterification steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carboxylate group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The hydroxyl and carboxylate groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-methylpyridine-4-carboxylate
- 2,6-Dimethylpyridine-4-carboxylate
- 3-Hydroxy-4-methylpyridine
Uniqueness
Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
848598-77-6 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-5-4-7(9(12)13-3)8(11)6(2)10-5/h4,11H,1-3H3 |
Clé InChI |
VPLYYVQHPVBIMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
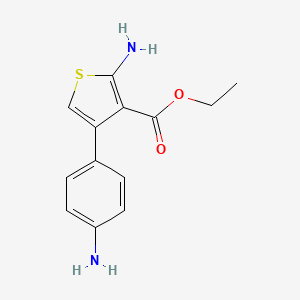
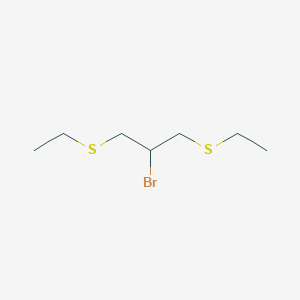
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
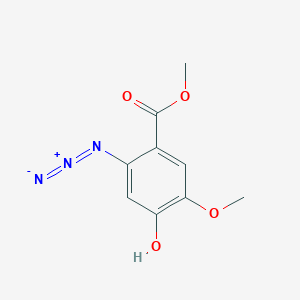
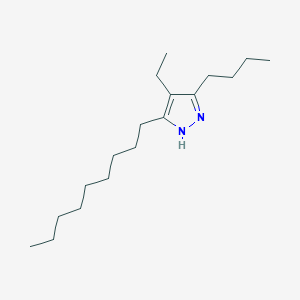
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)

